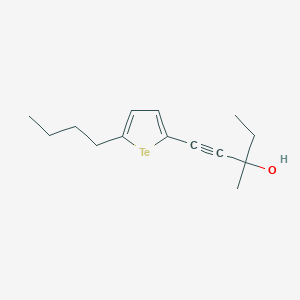![molecular formula C18H18F3NO3 B14182009 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol CAS No. 923013-56-3](/img/structure/B14182009.png)
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is a chemical compound with the molecular formula C18H18F3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidinyl group, and finally connected to a phenol group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethoxy)phenol with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 4-bromophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The piperidinyl group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol: Similar structure but with a different position of the trifluoromethoxy group.
4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid: Similar structure with a benzoic acid group instead of a phenol group.
Uniqueness
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity, while the piperidinyl and phenol groups provide specific interaction sites for biological targets .
Propriétés
Numéro CAS |
923013-56-3 |
|---|---|
Formule moléculaire |
C18H18F3NO3 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-[4-[3-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-3-1-2-16(12-17)24-15-8-10-22(11-9-15)13-4-6-14(23)7-5-13/h1-7,12,15,23H,8-11H2 |
Clé InChI |
CNEIZHQXTPQPKM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=CC(=CC=C2)OC(F)(F)F)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


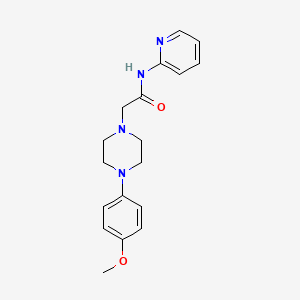
![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
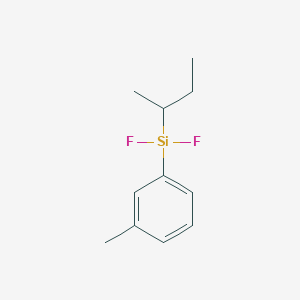
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
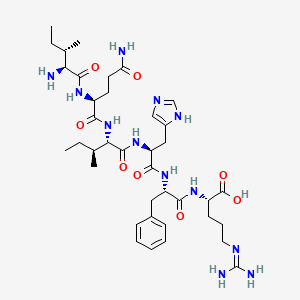
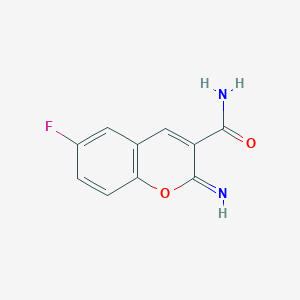
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
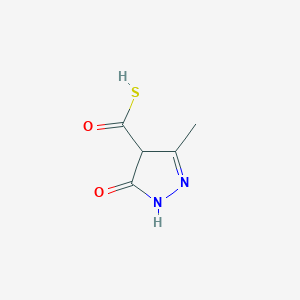
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
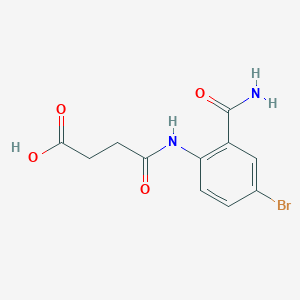
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
